molecular formula C10H7BrN2O4 B1414442 Ethyl 6-bromo-3-cyano-2-nitrobenzoate CAS No. 1806062-14-5

Ethyl 6-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1414442
CAS No.: 1806062-14-5
M. Wt: 299.08 g/mol
InChI Key: KOLPAVSUSUTIGC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-cyano-2-nitrobenzoate is a substituted benzoate ester featuring a bromo, cyano, and nitro group on the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence reactivity in coupling reactions, nucleophilic substitutions, and heterocycle formations. For instance, ethyl benzoate derivatives with halogen, cyano, and nitro substituents are frequently employed as intermediates in pharmaceuticals and agrochemicals due to their ability to modulate electronic and steric properties .

Properties

IUPAC Name

ethyl 6-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(11)4-3-6(5-12)9(8)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLPAVSUSUTIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-bromo-3-cyano-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by nitration and cyanation reactions. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale reactions in controlled environments to ensure safety and efficiency. These methods often utilize automated systems to handle the reagents and monitor the reaction conditions.

Chemical Reactions Analysis

Ethyl 6-bromo-3-cyano-2-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Ethyl 6-bromo-3-cyano-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-3-cyano-2-nitrobenzoate involves its interaction with specific molecular targets. The bromine, cyano, and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Key Differences :

  • The nitro group in the target compound enhances electrophilicity at the aromatic ring, favoring reactions like Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. In contrast, the trifluoromethyl group in the analog provides lipophilicity and metabolic stability, making it more relevant in drug design .
  • Substituent positions (e.g., bromo at C6 vs. C3) alter steric hindrance and regioselectivity in subsequent reactions.

Physicochemical Properties

While experimental data for this compound is sparse, comparisons can be drawn from structurally similar esters:

  • Solubility : Nitro groups generally reduce solubility in polar solvents compared to trifluoromethyl groups, which balance hydrophobicity and polarity .
  • Stability : The nitro group may render the compound more prone to reduction under acidic or catalytic conditions, whereas trifluoromethyl groups enhance thermal and oxidative stability.

Research Findings and Limitations

Existing studies on ethyl benzoate derivatives highlight the following trends:

  • Limitations: Direct comparative data for this compound is scarce, necessitating extrapolation from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-3-cyano-2-nitrobenzoate
Reactant of Route 2
Ethyl 6-bromo-3-cyano-2-nitrobenzoate

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